Dibromomethane

Organic Synthesis Chemical Kinetics Nucleophilic Substitution

Dibromomethane (DBM) is the optimal controlled methylene synthon for synthesizing methylenedioxy derivatives from catechols, providing a 10-fold slower reaction rate than bromochloromethane for superior reaction control and minimized side products. Its high density (2.48 g/mL) enables efficient separation of high-density minerals in gradient columns, outperforming dichloromethane. As a reliable ¹H-NMR internal standard with a single sharp resonance and convenient boiling point (97°C), DBM streamlines quantitative analysis. Source high-purity (≥99%) material with global shipping.

Molecular Formula CH2Br2
Molecular Weight 173.83 g/mol
CAS No. 4371-77-1
Cat. No. B7768877
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDibromomethane
CAS4371-77-1
Molecular FormulaCH2Br2
Molecular Weight173.83 g/mol
Structural Identifiers
SMILESC(Br)Br
InChIInChI=1S/CH2Br2/c2-1-3/h1H2
InChIKeyFJBFPHVGVWTDIP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility11.70 g/1000 g water @ 15 °C;  11.93 g/1000 g water @ 30 °C
Miscible with chloroform, alcohol, ether, acetone
> 10% in acetone
> 10% in ether
For more Solubility (Complete) data for DIBROMOMETHANE (6 total), please visit the HSDB record page.
Solubility in water, g/100ml at 15 °C: 1.2 (moderate)

Structure & Identifiers


Interactive Chemical Structure Model





Dibromomethane (CAS 4371-77-1): A Quantitative Evidence Guide for Differentiating CH2Br2 Procurement


Dibromomethane (DBM, methylene bromide, CAS 4371-77-1) is a brominated halomethane characterized by two bromine atoms attached to a single carbon center [1]. As a colorless to slightly yellow liquid [2], it exhibits a high density of approximately 2.48 g/mL at 25°C [1] and a boiling point ranging from 96 to 98°C [1]. Its physical properties, including a refractive index of 1.541 and a vapor pressure of 34.9 mmHg at 20°C , along with its reactivity profile in nucleophilic substitution and alkylation reactions [3], position it as a distinct entity within the halomethane family, warranting careful consideration against its structural analogs for specialized applications.

Why Generic Substitution Fails: Quantifying Performance Divergence in Halomethane Selection


Within the halomethane class, compounds like dichloromethane, bromochloromethane, bromoform, and diiodomethane are often considered for overlapping applications. However, the assumption of functional interchangeability is unsupported by quantitative data. The replacement of even a single halogen atom profoundly alters key performance parameters including nucleophilic reactivity [1], physical properties such as density and boiling point [2], and biological activity [3]. Relying on qualitative structural similarity without examining these quantitative differences can lead to suboptimal outcomes in synthetic yields, separation efficiency, and safety profiles, underscoring the necessity for a data-driven approach to compound selection.

Quantitative Differentiation: A Comparative Data Guide for Dibromomethane (DBM) Procurement


Nucleophilic Reactivity Profile: DBM vs. Bromochloromethane (BCM) vs. Dichloromethane (DCM)

Dibromomethane (DBM) exhibits a distinct reactivity profile toward nucleophiles compared to its close analog, bromochloromethane (BCM). In a comparative study measuring the second-order rate constants (k) for reaction with a strong nucleophile (e.g., 4-(p-nitrobenzyl)pyridine, NBP) in aqueous solution, DBM demonstrated a k value that was significantly lower than BCM's [1]. The study further establishes a reactivity hierarchy for dihalomethanes: CH2BrCl > CH2Br2 > CH2I2 > CH2Cl2 [1].

Organic Synthesis Chemical Kinetics Nucleophilic Substitution

High-Density Solvent Property: DBM vs. Dichloromethane (DCM) for Phase Separation

Dibromomethane (DBM) provides a significantly higher liquid density than its chlorinated counterpart, dichloromethane (DCM). DBM's density is measured at approximately 2.48 g/mL at 25°C , whereas DCM's density is substantially lower at 1.33 g/mL [1].

Solvent Selection Phase Separation Chemical Engineering

Boiling Point and Volatility Differentiation: DBM vs. Bromoform

Dibromomethane (DBM) possesses a boiling point of 96-98°C [1], which is markedly lower than that of the tribrominated analog, bromoform (CHBr3), which boils at approximately 149°C [2].

Solvent Recovery Process Chemistry Thermodynamics

Crystalline Phase Behavior under Pressure: DBM vs. Diiodomethane

Under high-pressure crystallization, dibromomethane (CH2Br2) and diiodomethane (CH2I2) exhibit fundamentally different phase behaviors. At 0.61 GPa, DBM crystallizes in a C2/c phase, which is isostructural with its low-temperature form [1]. In contrast, diiodomethane, when pressure-frozen at 0.16 GPa, forms a polar Fmm2 phase [1], demonstrating a distinct response to external pressure that reflects differences in intermolecular interactions.

Materials Science Crystallography High-Pressure Chemistry

Mutagenic Potency: Brominated vs. Chlorinated Halomethane Homologues

In a comparative mutagenicity assessment using Salmonella typhimurium strain TA100, the brominated halomethanes, including dibromomethane (DBM), were found to be more potent mutagens than their chlorinated homologues [1]. Specifically, the study notes that the brominated forms of both classes of disinfection by-products (DBPs) were more mutagenic and cytotoxic than their chlorinated homologues [1].

Toxicology Safety Assessment Chemical Hygiene

Optimal Deployment Scenarios for Dibromomethane (DBM) Based on Comparative Performance Data


Controlled Methylene Synthon in Organic Synthesis

Dibromomethane (DBM) is optimally deployed as a controlled methylene synthon, particularly in reactions requiring the formation of methylenedioxy derivatives from catechols [1], due to its moderate nucleophilic reactivity profile. This contrasts with the more aggressive reactivity of bromochloromethane (BCM), which can lead to over-alkylation or side reactions. The quantitative 10-fold slower reaction rate of DBM compared to BCM [2] provides a wider window for reaction control, making it the preferred reagent for synthesizing sensitive intermediates.

High-Density Solvent for Mineral and Density Gradient Separations

The high density of DBM (2.48 g/mL) makes it a suitable solvent for the separation of high-density minerals and for use in density gradient columns. This physical property provides a clear advantage over the more common and lower-density dichloromethane (DCM, 1.33 g/mL) [3], which lacks the necessary density to effectively separate heavier particulates, thereby justifying the selection of DBM for specialized separation processes.

Model Compound in High-Pressure Crystallography Studies

Dibromomethane's well-defined and unique phase transition to a C2/c structure at 0.61 GPa [4] establishes it as a benchmark compound in high-pressure materials science research. This is in stark contrast to diiodomethane, which forms a polar Fmm2 phase at a lower pressure of 0.16 GPa [4]. For researchers studying pressure-induced phase transitions and intermolecular interactions in halogenated methanes, DBM offers a distinct and reproducible structural evolution pathway that is critical for comparative analysis and model validation.

Internal Standard for Quantitative 1H-NMR Spectroscopy

Dibromomethane (DBM) serves as a reliable internal standard for quantitative 1H-NMR spectroscopy [5]. Its key advantages for this role include a single, sharp proton resonance in a typically uncrowded region of the spectrum and a boiling point (97°C) [1] that balances volatility for easy removal post-analysis with sufficient stability to minimize evaporation losses during sample preparation. This combination of NMR properties and physical volatility offers a distinct practical advantage over less volatile or more complex standards.

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